molecular formula C17H25N3O4 B2476482 N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide CAS No. 877630-80-3

N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2476482
CAS No.: 877630-80-3
M. Wt: 335.404
InChI Key: YMWPWYPGMNWINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide (CAS 877630-80-3) is an oxalamide-based research compound with a molecular formula of C17H25N3O4 and a molecular weight of 335.4 g/mol . Its structure integrates two pharmacologically significant motifs: a cyclopentyl group and a furan-2-yl moiety linked via a morpholinoethyl chain. The morpholine ring is a versatile scaffold noted for enhancing drug-like properties and is actively investigated in medicinal chemistry for its potential to modulate enzyme targets . This specific molecular architecture makes it a compound of interest in early-stage research, particularly for exploring structure-activity relationships (SAR). Researchers are utilizing this and similar compounds to develop novel therapeutic agents, with recent scientific literature highlighting the role of selective NaV1.8 inhibitors as a new class of non-opioid analgesics . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-cyclopentyl-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c21-16(17(22)19-13-4-1-2-5-13)18-12-14(15-6-3-9-24-15)20-7-10-23-11-8-20/h3,6,9,13-14H,1-2,4-5,7-8,10-12H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWPWYPGMNWINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the oxalamide backbone: This step involves the reaction of oxalyl chloride with an amine to form the oxalamide core.

    Introduction of the cyclopentyl group: The cyclopentyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the furan ring: The furan ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Incorporation of the morpholinoethyl group: This step involves the reaction of the intermediate compound with morpholine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxalamide backbone can be reduced to form amine derivatives.

    Substitution: The morpholinoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid, while reduction of the oxalamide backbone can yield primary amines.

Scientific Research Applications

N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving furan and morpholine derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The furan ring and morpholinoethyl group can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives exhibit varied pharmacological and industrial applications depending on their substituents. Below is a comparative analysis of N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide with structurally or functionally related compounds:

Structural Analogues

Compound Name R1 (N1) R2 (N2) Key Features
Target Compound Cyclopentyl 2-(furan-2-yl)-2-morpholinoethyl Combines furan (heteroaromatic) and morpholine (polar), suggesting balanced solubility.
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami agonist (FEMA 4233); approved as a flavor enhancer with high safety margins (NOEL = 100 mg/kg bw/day).
Compound 41 (N1-cyclopentyl-N2-(2-thiazolyl)oxalamide) Cyclopentyl 2-thiazolyl Inhibits E. coli MetAP1 via bidentate coordination to Co(II); crystallographic data available (PDB: 2EVO).
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide Adamant-2-yl 4-chlorobenzyloxy High thermal stability (melting point >210°C); synthesized via nucleophilic substitution.

Physicochemical Properties

Property Target Compound S336 Compound 41 Adamantyl Derivative
Molecular Weight ~393.45 g/mol ~399.43 g/mol ~293.35 g/mol ~430.90 g/mol
Polar Groups Morpholine, amide Pyridine, amide Thiazole, amide Chlorobenzyl, amide
Thermal Stability Not reported Not reported Stable (Co(II) coordination) High (MP >210°C)

Key Research Findings and Gaps

Biological Activity : While thiazole and pyridyl analogs show enzyme inhibition or flavor enhancement, the target compound’s biological profile remains uncharacterized.

Biological Activity

N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N3O4C_{17}H_{25}N_{3}O_{4}, with a molecular weight of 335.4 g/mol. The compound features a cyclopentyl group, a furan ring, and a morpholinoethyl group linked to an oxalamide backbone, which contributes to its unique biological activity.

Property Value
Molecular FormulaC17H25N3O4
Molecular Weight335.4 g/mol
CAS Number877630-80-3

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The furan ring and morpholinoethyl group are believed to engage with various enzymes and receptors, potentially modulating their activity. This interaction can lead to alterations in signaling pathways, influencing cellular processes such as proliferation, apoptosis, and metabolism.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also shown antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Case Studies

  • In Vitro Anticancer Study :
    • Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.
    • Findings : Treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). Apoptotic markers were upregulated, indicating a shift towards programmed cell death.
  • Antimicrobial Efficacy :
    • Objective : To assess antimicrobial activity against E. coli and S. aureus.
    • Results : The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating effective antibacterial properties.

Comparison with Similar Compounds

Compound Activity Unique Features
N1-cyclopentyl-N2-(furan-2-yl)-N2-(indolin-1-yl)ethyl oxalamideModerate anticancer activityIndolin moiety enhances selectivity
N1-cyclopentyl-N2-(dimethylamino)-N2-(furan-2-yl)ethyl oxalamideLower antimicrobial activityDimethylamino group affects solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.